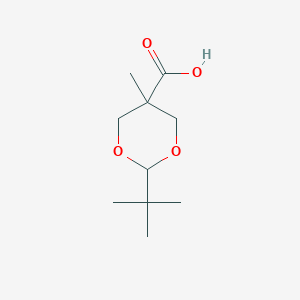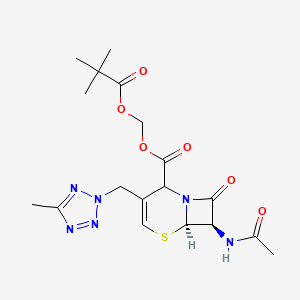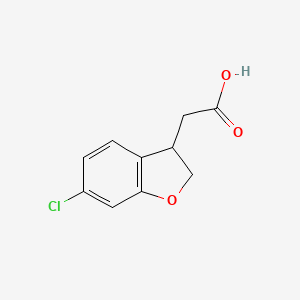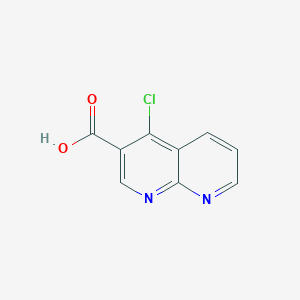![molecular formula C21H23ClN2O4 B12291019 2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[[3-[2-[[2-(3-clorofenil)-2-hidroxietil]amino]propil]-1H-indol-7-il]oxi]acético es un complejo compuesto orgánico que presenta una estructura central de indol. Este compuesto destaca por sus posibles aplicaciones en diversos campos científicos, incluida la química, la biología y la medicina. La presencia de la parte indol, junto con los grupos clorofenil e hidroxietil, contribuye a sus propiedades químicas únicas y a su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[[3-[2-[[2-(3-clorofenil)-2-hidroxietil]amino]propil]-1H-indol-7-il]oxi]acético normalmente implica varios pasos, partiendo de materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de indol: El núcleo de indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Introducción del grupo clorofenil: El grupo clorofenil se puede introducir mediante una reacción de acilación de Friedel-Crafts, en la que el clorobenceno reacciona con un cloruro de acilo en presencia de un catalizador ácido de Lewis.
Unión del grupo hidroxietil: El grupo hidroxietil se puede introducir mediante una reacción de sustitución nucleofílica, en la que un haluro de hidroxietil adecuado reacciona con el derivado de indol.
Formación del compuesto final: El último paso implica el acoplamiento del intermedio con ácido acético en condiciones básicas para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización del proceso para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[[3-[2-[[2-(3-clorofenil)-2-hidroxietil]amino]propil]-1H-indol-7-il]oxi]acético puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorofenil, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de cloro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) en medio ácido o básico.
Reducción: Borohidruro de sodio (NaBH₄) en metanol o etanol.
Sustitución: Nucleófilos como amoníaco (NH₃) o tioles (RSH) en disolventes polares.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con aminas o tioles.
Aplicaciones en la investigación científica
El ácido 2-[[3-[2-[[2-(3-clorofenil)-2-hidroxietil]amino]propil]-1H-indol-7-il]oxi]acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Aplicaciones Científicas De Investigación
2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[[3-[2-[[2-(3-clorofenil)-2-hidroxietil]amino]propil]-1H-indol-7-il]oxi]acético implica su interacción con dianas y vías moleculares específicas. La parte indol puede interactuar con varios receptores y enzimas, modulando su actividad. Los grupos clorofenil e hidroxietil pueden aumentar la afinidad de unión y la especificidad del compuesto hacia estas dianas. Las dianas y vías moleculares exactas pueden variar en función de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.
2-(3-clorofenil)etanol: Un compuesto con propiedades antimicrobianas.
N-(2-hidroxietil)indol: Un intermedio en la síntesis de diversos productos farmacéuticos.
Singularidad
El ácido 2-[[3-[2-[[2-(3-clorofenil)-2-hidroxietil]amino]propil]-1H-indol-7-il]oxi]acético es único debido a la combinación de su núcleo de indol, grupo clorofenil y grupo hidroxietil. Esta estructura única confiere propiedades químicas y reactividad distintas, lo que lo hace valioso para diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEYFIGWYQJVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870275 |
Source


|
| Record name | {[3-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)-1H-indol-7-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)



